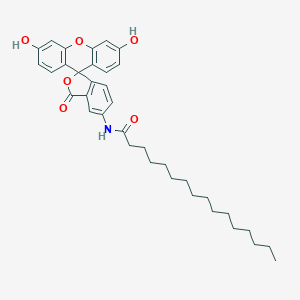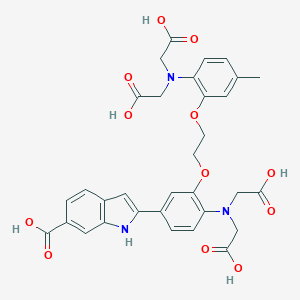
Acide naphtalène-1,4-dipropionique sel disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its ability to form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various chemical and biological applications .
Applications De Recherche Scientifique
Naphthalene-1,4-dipropionic acid disodium salt has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Naphthalene-1,4-dipropionic acid disodium salt (NDP) is a water-soluble 1,4-disubstituted naphthalene . Its primary target is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling and apoptosis .
Mode of Action
NDP readily forms an endoperoxide (NDPO2) in the presence of singlet oxygen . This interaction results in the formation of NDPO2, which can serve as an extracellular chemical source of singlet oxygen . The thermal decomposition of NDPO2 can generate singlet oxygen, contributing to its mode of action .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of NDP’s action are largely dependent on its interaction with singlet oxygen. By serving as a source of singlet oxygen, NDP can influence various cellular processes, including cell signaling and apoptosis . .
Action Environment
The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of singlet oxygen is crucial for NDP to form NDPO2 . Additionally, the thermal environment can influence the decomposition of NDPO2 and the subsequent generation of singlet oxygen
Analyse Biochimique
Biochemical Properties
Naphthalene-1,4-dipropionic acid disodium salt is a water-soluble 1,4-disubstituted naphthalene that readily forms an endoperoxide in the presence of singlet oxygen . Its thermal decomposition serves as an extracellular chemical source of singlet oxygen
Cellular Effects
The cellular effects of Naphthalene-1,4-dipropionic acid disodium salt are not well-studied. Given its ability to form an endoperoxide in the presence of singlet oxygen , it may influence cell function by modulating oxidative stress pathways
Molecular Mechanism
The molecular mechanism of action of Naphthalene-1,4-dipropionic acid disodium salt is not fully understood. It is known to readily form an endoperoxide in the presence of singlet oxygen , suggesting it may interact with biomolecules through oxidative mechanisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-1,4-dipropionic acid disodium salt can be synthesized through the reaction of naphthalene with propionic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of naphthalene-1,4-dipropionic acid disodium salt involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,4-dipropionic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form endoperoxides in the presence of singlet oxygen.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen for oxidation and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include endoperoxides, which are valuable in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracene-9,10-dipropionic acid disodium salt
- 3-(1-Naphthyl)-propionic acid
- P-Phenylenedipropionic acid
Uniqueness
Naphthalene-1,4-dipropionic acid disodium salt is unique due to its ability to readily form endoperoxides in the presence of singlet oxygen, making it a valuable reagent in various scientific research applications. Its water solubility and specific chemical properties distinguish it from other similar compounds .
Propriétés
IUPAC Name |
disodium;3-[4-(2-carboxylatoethyl)naphthalen-1-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4.2Na/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14;;/h1-6H,7-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBOOMZOVISKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376357 |
Source


|
| Record name | IN1215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97860-58-7 |
Source


|
| Record name | IN1215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)










![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)


